6-Fluorophthalazine-1,4-diol
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Overview
Description
6-Fluorophthalazine-1,4-diol is a chemical compound with the molecular formula C₈H₅FN₂O₂ and a molecular weight of 180.14 g/mol . It is a derivative of phthalazine, characterized by the presence of a fluorine atom at the 6th position and hydroxyl groups at the 1st and 4th positions on the phthalazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorophthalazine-1,4-diol typically involves the condensation reaction of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . This method allows for the formation of the phthalazine ring system, which can then be further functionalized to introduce the fluorine and hydroxyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluorophthalazine-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of phthalazine-1,4-dione derivatives.
Reduction: Formation of dihydrophthalazine derivatives.
Substitution: Formation of various substituted phthalazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluorophthalazine-1,4-diol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 6-Fluorophthalazine-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Phthalazine-1,4-diol: Lacks the fluorine atom, which can affect its binding affinity and biological activity.
6-Chlorophthalazine-1,4-diol: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and interactions.
6-Bromophthalazine-1,4-diol:
Uniqueness
6-Fluorophthalazine-1,4-diol is unique due to the presence of the fluorine atom, which can significantly enhance its chemical stability and biological activity compared to its non-fluorinated counterparts. The fluorine atom can also influence the compound’s electronic properties, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
6-fluoro-2,3-dihydrophthalazine-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGQXVMMKIJEDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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